2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0638448
InChI: InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

CAS No.:

Cat. No.: VC0638448

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone -

Specification

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name 1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone
Standard InChI InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Standard InChI Key QRQGPEHZSQJNQJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Introduction

Structural Composition and Chemical Properties

Chemical Structure

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone features a piperazine ring as its central scaffold. The piperazine moiety is functionalized at the N-1 position with a phenylacetyl group and at the N-4 position with a tosyl (p-toluenesulfonyl) group. This arrangement creates a molecule with distinctive structural features:

  • Central piperazine heterocycle (six-membered ring containing two nitrogen atoms)

  • Phenylacetyl group (phenyl-CH₂-CO-) attached to one nitrogen

  • Tosyl group (p-CH₃-C₆H₄-SO₂-) attached to the other nitrogen

Physical Properties

Based on its chemical structure, 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone likely exhibits the following physical properties:

PropertyEstimated Value/Characteristic
Physical StateWhite to off-white crystalline solid
SolubilitySoluble in organic solvents (dichloromethane, chloroform); limited water solubility
Molecular Weight372.47 g/mol
Functional GroupsAmide, sulfonamide, aromatic rings
LogPModerate lipophilicity due to aromatic rings

Spectroscopic Characteristics

The compound would likely display characteristic spectral patterns that could be used for identification:

  • ¹H NMR would show signals for aromatic protons of both phenyl rings, methyl protons of the tosyl group, and methylene protons of the phenylacetyl group

  • ¹³C NMR would display signals for carbonyl carbon, aromatic carbons, and aliphatic carbons

  • IR spectroscopy would reveal characteristic bands for C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H stretching

Synthetic Approaches

Route via Tosylated Piperazine

The synthesis could proceed through 1-(toluene-4-sulfonyl)-piperazine hydrochloride as an intermediate :

  • Reaction of piperazine with p-toluenesulfonyl chloride to form 1-(toluene-4-sulfonyl)-piperazine

  • Acylation of the free nitrogen with phenylacetyl chloride to yield the target compound

Alternative Route via N-Boc Protection

Based on synthetic strategies for related compounds :

  • N-Boc protection of piperazine

  • Tosylation of the free nitrogen

  • Deprotection of the Boc group

  • Acylation with phenylacetyl chloride

Reaction Mechanisms

The key reaction steps would involve:

  • Nucleophilic substitution at the sulfonyl chloride by the piperazine nitrogen

  • Nucleophilic acyl substitution at the acyl chloride by the second piperazine nitrogen

Similar reaction mechanisms are observed in the synthesis of 2-phenyl-5-((4-(phenylsulfonyl)piperazin-1-yl)sulfonyl)-1,3-oxazole-4-carbonitrile described in the literature .

Structure-Activity Relationships

Structural Components and Their Functions

The compound contains several functional groups that could contribute to its biological activity:

Structural ComponentPotential Functional Role
Piperazine ringCommon in CNS-active drugs; provides conformational rigidity and two nitrogen atoms for functionalization
Tosyl groupIncreases lipophilicity; may enhance membrane permeability; sulfonamide moiety can participate in hydrogen bonding
Phenylacetyl groupContributes to lipophilicity; phenyl ring can engage in π-π stacking interactions with protein targets

Relationship to Olanzapine Derivatives

Olanzapine derivatives containing tosyl groups have shown potential as PDE4B inhibitors . In these compounds, the N-tosylindole moiety contributes significantly to biological activity, suggesting that the tosyl group in 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone might confer specific binding properties.

For example, the compound 4-[5-Chloro-1-(toluene-4-sulfonyl)-1H-indol-2-ylmethyl]-2-methyl-10-(4-methyl-piperazin-1-yl)-4H-3-thia-4,9-diaza-benzo[f]azulene (3h) shows how tosyl groups can be incorporated into complex heterocyclic systems with biological activity .

Comparison to Oxazole Derivatives

Literature describes 5-phenyl-1,3-thiazole-4-sulfonamide derivatives with relevance to our target compound . These compounds feature similar sulfonamide linkages to piperazine rings, suggesting potential overlap in biological activity profiles.

Analytical Characterization

Chromatographic Methods

For identification and purity assessment, the following chromatographic parameters might be employed, based on methods used for related compounds :

Analytical MethodPotential Parameters
HPLCColumn: C18 reversed phase; Mobile phase: gradient of acetonitrile and water; Detection: UV at 220-250 nm
TLCStationary phase: silica gel; Mobile phase: methanol/dichloromethane; Rf value: approximately 0.5-0.6

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak at m/z 372 [M+H]⁺

  • Fragmentation patterns including loss of the phenylacetyl group and cleavage of the sulfonamide bond

Chemical Reactivity

Hydrolytic Stability

The compound contains two potentially hydrolyzable groups:

  • The amide bond of the phenylacetyl group - moderately stable under neutral conditions but susceptible to hydrolysis under strongly acidic or basic conditions

  • The sulfonamide bond - generally stable under physiological conditions

Functional GroupPotential Reaction
Amide carbonylReduction to amine; hydrolysis to acid and amine
SulfonamideHydrolysis under harsh conditions; nucleophilic substitution under specific conditions
Aromatic ringsElectrophilic aromatic substitution reactions

Computational Analysis

Predicted Properties

Computational analysis would likely reveal:

PropertyPredicted Characteristics
ADME PropertiesModerate lipophilicity; potential for P-glycoprotein interaction; moderate plasma protein binding
ToxicityPotential for sulfonamide-associated allergic reactions
Molecular Electrostatic PotentialNegative potential around carbonyl and sulfonyl oxygens; positive potential near nitrogen atoms

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